Flupyradifurone
Overview
Description
Synthesis Analysis
The synthesis of flupyradifurone and its analogs involves innovative methodologies to achieve compounds with excellent insecticidal activities. A significant advancement in this area has been the development of synthesis methods that improve regioselectivity, particularly using fluorinated alcohols as solvents. This approach has facilitated the creation of fluorinated analogs of related compounds, showcasing the potential for enhanced synthesis strategies for flupyradifurone and its derivatives (Fustero et al., 2008).
Molecular Structure Analysis
The molecular structure of flupyradifurone features a unique butenolide insecticide scaffold, differing structurally from known nAChR agonists. This distinct structure contributes to its mode of action and its specificity towards target pests. Research into the structural considerations of flupyradifurone highlights the significance of its butenolide pharmacophore in providing a new mechanism of action against pests resistant to other insecticides (Jeschke et al., 2015).
Chemical Reactions and Properties
Flupyradifurone's chemical reactions and properties are defined by its interaction with insect nAChRs and its resistance to degradation by enzymes that confer resistance to other pesticides. Its selective action and the absence of metabolization by specific cytochrome P450 enzymes underline its effectiveness against certain resistant pest populations (Jeschke et al., 2015).
Physical Properties Analysis
The physical properties of flupyradifurone, including its solubility, stability, and distribution in plant tissues, contribute to its efficacy as an insecticide. Its systemic nature allows for versatile application methods and efficient uptake by plants, ensuring effective pest control across various crops. The high-level and long-term control against sucking pests like D. citri demonstrates its substantial impact when applied through irrigation systems, highlighting its physical properties and effectiveness (Wen et al., 2021).
Chemical Properties Analysis
The chemical properties of flupyradifurone, including its mode of action as a partial agonist of insect nAChRs and its lack of metabolization by certain cytochrome P450 enzymes, are crucial for its insecticidal activity. Its unique action mechanism and broad spectrum of activity, combined with an excellent safety profile, mark it as a significant advancement in pest management strategies (Jeschke et al., 2014).
Scientific Research Applications
Impact on Zebrafish Embryos : Flupyradifurone was found to decrease the heart rate, survival rate, and body length of zebrafish embryos. It also altered gene transcription related to heart development and apoptosis (Zhong et al., 2021).
Insecticidal Properties : This compound has demonstrated effectiveness as an insecticide, particularly against Aphis gossypii, a type of aphid. It suppressed the population growth of these pests, making it a valuable tool in pest management (Liang et al., 2018).
Agricultural Applications : In agriculture, flupyradifurone has been used effectively to control Bactericera cockerelli Sulc in crops like potato, tomato, and pepper in Mexico (Tejeda-Reyes et al., 2017).
Effects on Bees : When combined with nutritional stress, flupyradifurone can negatively affect bee survival, food consumption, flight success, and thermoregulation (Tong, Nieh, & Tosi, 2019).
Novel Insecticidal Activities : Flupyradifurone represents a novel class of insecticides with excellent insecticidal activities against pests like Aphis craccivora (Tian et al., 2018).
Use in Citrus Pest Management : It has been shown to provide high-level and long-term control against the Asian citrus psyllid Diaphorina citri when applied via dripping irrigation systems (Wen et al., 2021).
Safety Profile for Honey Bees : Flupyradifurone has a favorable safety profile for honey bee colonies when applied according to label directions (Campbell et al., 2016).
Toxicity to Humans : Studies have shown that flupyradifurone and its metabolites can have cytotoxic and genotoxic effects in human lymphocytes (Şekeroğlu et al., 2018).
Environmental Considerations : Research suggests that farmyard manure (FYM) may be a viable option for reducing the mobility of flupyradifurone in sandy loam soil, indicating environmental implications of its use (Sarkar & Mukherjee, 2021).
Future Directions
properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYTRGFOFZNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872811 | |
Record name | Flupyradifurone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flupyradifurone | |
CAS RN |
951659-40-8 | |
Record name | Flupyradifurone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupyradifurone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupyradifurone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPYRADIFURONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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